molecular formula C13H10N2O B14322684 3-Phenyl-2H-indazol-2-ol CAS No. 109871-16-1

3-Phenyl-2H-indazol-2-ol

Cat. No.: B14322684
CAS No.: 109871-16-1
M. Wt: 210.23 g/mol
InChI Key: QPZBSWZJHWUXHX-UHFFFAOYSA-N
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Description

3-Phenyl-2H-indazol-2-ol is a heterocyclic compound belonging to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2H-indazol-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions include substituted indazoles, reduced indazole derivatives, and oxidized forms of the compound .

Scientific Research Applications

3-Phenyl-2H-indazol-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-2H-indazol-2-ol involves its interaction with specific molecular targets and pathways. It acts by inhibiting enzymes and receptors involved in disease processes. For example, it can inhibit cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound also targets microbial enzymes, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-2H-indazol-3-ol
  • 2-Phenyl-2H-indazol-3-ol
  • 3-Phenyl-1H-indazol-2-ol

Uniqueness

3-Phenyl-2H-indazol-2-ol is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other indazole derivatives. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound in medicinal chemistry .

Properties

CAS No.

109871-16-1

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

2-hydroxy-3-phenylindazole

InChI

InChI=1S/C13H10N2O/c16-15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14-15/h1-9,16H

InChI Key

QPZBSWZJHWUXHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=NN2O

Origin of Product

United States

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